1-[(6-butoxynaphthalen-2-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-[(6-butoxynaphthalen-2-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a butoxy group and a sulfonyl group, as well as a pyrazole ring with two methyl groups.
Preparation Methods
The synthesis of 1-[(6-butoxynaphthalen-2-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole typically involves multiple steps, starting with the preparation of the naphthalene derivative. The butoxy group is introduced through an etherification reaction, followed by sulfonylation to attach the sulfonyl group. The final step involves the formation of the pyrazole ring through a cyclization reaction. Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
1-[(6-butoxynaphthalen-2-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(6-butoxynaphthalen-2-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(6-butoxynaphthalen-2-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrazole ring may also interact with enzymes or receptors, modulating their activity. These interactions can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-[(6-butoxynaphthalen-2-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole can be compared with other sulfonyl pyrazoles and naphthalene derivatives. Similar compounds include:
- 1-(6-Methoxynaphthalen-2-yl)sulfonyl-3,5-dimethylpyrazole
- 1-(6-Ethoxynaphthalen-2-yl)sulfonyl-3,5-dimethylpyrazole These compounds share structural similarities but differ in their substituents, which can affect their chemical reactivity and biological activity. The unique combination of the butoxy group and the sulfonyl pyrazole structure in this compound contributes to its distinct properties and potential applications.
Properties
IUPAC Name |
1-(6-butoxynaphthalen-2-yl)sulfonyl-3,5-dimethylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-4-5-10-24-18-8-6-17-13-19(9-7-16(17)12-18)25(22,23)21-15(3)11-14(2)20-21/h6-9,11-13H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRQEGIXBQZQQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3C(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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